4E1RCat was identified through high-throughput screening aimed at discovering inhibitors of the eIF4E:eIF4G interaction. It was characterized in studies that explored its potential to reverse chemoresistance in cancer cells by inhibiting protein synthesis. The compound is classified as an eIF4E/eIF4G interaction inhibitor and is categorized under small molecule inhibitors used in translational research and cancer therapy .
The synthesis of 4E1RCat involves several steps that are critical for obtaining the desired compound with high purity and yield. The detailed synthetic pathway typically includes:
The molecular structure of 4E1RCat can be described with the empirical formula . The compound features several key functional groups:
X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional conformation of 4E1RCat, revealing insights into its binding interactions with target proteins .
In terms of chemical reactivity, 4E1RCat primarily functions as an inhibitor rather than undergoing significant chemical transformations itself. It acts by:
The compound's effectiveness is quantified using assays such as TR-FRET (Time Resolved Förster Resonance Energy Transfer), which measure the inhibition of protein interactions .
The mechanism of action for 4E1RCat involves:
The physical properties of 4E1RCat include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity aids in cellular uptake, making it effective in biological applications .
The scientific applications of 4E1RCat are primarily focused on:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3